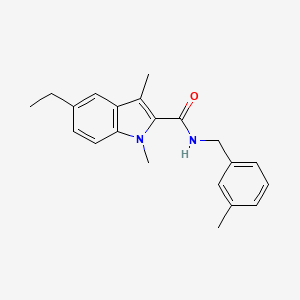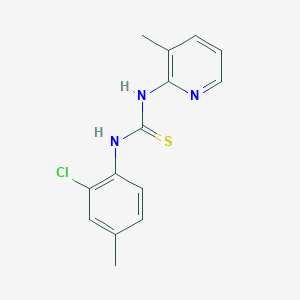
5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structural features, including an indole core substituted with ethyl, dimethyl, and methylbenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and dimethyl groups are introduced through alkylation reactions. For instance, the indole core can be alkylated using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.
Amidation: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine, such as 3-methylbenzylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Formation of 5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study indole-related biochemical pathways. Its structural similarity to natural indole derivatives makes it useful in investigating enzyme-substrate interactions and receptor binding studies.
Medicine
Pharmacologically, indole derivatives are known for their therapeutic potential. This compound may serve as a lead compound in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s indole core allows it to mimic natural substrates, thereby modulating biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-1,3-dimethyl-1H-indole-2-carboxamide
- 5-ethyl-1,3-dimethyl-N-(4-methylbenzyl)-1H-indole-2-carboxamide
- 5-ethyl-1,3-dimethyl-N-(3-chlorobenzyl)-1H-indole-2-carboxamide
Uniqueness
Compared to similar compounds, 5-ethyl-1,3-dimethyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide is unique due to the specific positioning of the methylbenzyl group. This structural feature can significantly influence its chemical reactivity and biological activity, making it a distinct entity in the realm of indole derivatives.
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-ethyl-1,3-dimethyl-N-[(3-methylphenyl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-5-16-9-10-19-18(12-16)15(3)20(23(19)4)21(24)22-13-17-8-6-7-14(2)11-17/h6-12H,5,13H2,1-4H3,(H,22,24) |
InChI Key |
UNSFNVJMRYJGPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(3-chloro-2-methylphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10863774.png)
![5,6-dimethyl-7-(6-methylpyridin-2-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863777.png)
![4-methyl-N-(2-{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide](/img/structure/B10863781.png)
![N-(3-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10863792.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10863797.png)
![methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863799.png)
![2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B10863803.png)
![3,4-Dimethoxybenzaldehyde O~1~-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime](/img/structure/B10863807.png)
![7-benzyl-8-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863813.png)
![4-benzyl-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide](/img/structure/B10863815.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863831.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863833.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10863837.png)
